![molecular formula C14H10BrClN2O B5400480 1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BRD4 inhibitor and has been found to have several potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of the BRD4 protein. This protein is involved in the regulation of gene expression and is overexpressed in several types of cancer. The inhibition of this protein by this compound has been found to lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been found to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its ability to selectively target cancer cells and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its complex synthesis method and potential side effects.
Orientations Futures
There are several future directions for the use of 1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one in scientific research. One potential direction is the development of new and more efficient synthesis methods for the compound. Another potential direction is the testing of the compound as a potential treatment for other types of cancer and inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment option.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one is a complex process that involves several steps. The initial step involves the reaction of 4-bromoacetophenone with potassium carbonate in dimethylformamide to form 4-bromophenylacetonitrile. This compound is then reacted with 5-chloro-2-picoline in the presence of potassium tert-butoxide to form the desired compound.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one has been found to have several potential applications in the field of medicine. The compound has been shown to have anti-cancer properties and has been tested as a potential treatment for several types of cancer. It has also been found to have anti-inflammatory properties and has been tested as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(Z)-1-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-3-1-10(2-4-11)13(19)7-8-17-14-6-5-12(16)9-18-14/h1-9H,(H,17,18)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELARUUIJDVDCC-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
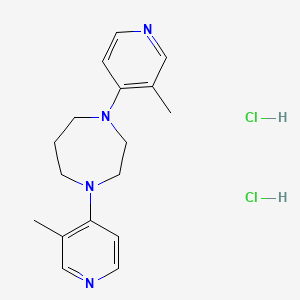
![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
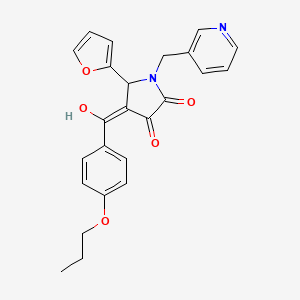
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
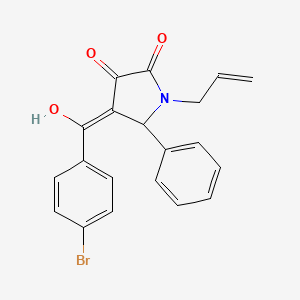
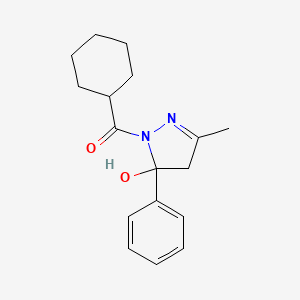
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
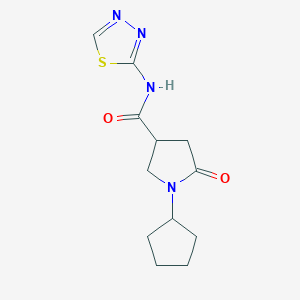
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
